molecular formula C19H21N3O2S B2624568 2-[4-(piperidine-1-sulfonyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine CAS No. 721416-33-7

2-[4-(piperidine-1-sulfonyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine

Cat. No.: B2624568
CAS No.: 721416-33-7
M. Wt: 355.46
InChI Key: VGYGBFLEIUIVID-UHFFFAOYSA-N
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Description

2-[4-(piperidine-1-sulfonyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine is a complex organic compound that features a piperidine sulfonyl group attached to a phenyl ring, which is further connected to a dihydroisoindole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(piperidine-1-sulfonyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine typically involves multiple steps, starting with the preparation of the piperidine sulfonyl phenyl precursor. This precursor can be synthesized through a series of reactions, including sulfonylation and aromatic substitution. The final step involves the cyclization of the intermediate to form the dihydroisoindole structure under controlled conditions, such as using a suitable base and solvent .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to increase yield, and implementing purification techniques to ensure the final product’s purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[4-(piperidine-1-sulfonyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

2-[4-(piperidine-1-sulfonyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for investigating biological interactions and potential therapeutic effects.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs, particularly in areas such as oncology and neurology.

    Industry: Its unique properties may be exploited in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[4-(piperidine-1-sulfonyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or modulation of neurotransmitter release. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(piperidine-1-sulfonyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine is unique due to its combination of structural elements, which confer distinct chemical and biological properties.

Biological Activity

2-[4-(Piperidine-1-sulfonyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, enzyme inhibition, and other therapeutic effects. The compound's structure, synthesis, and biological evaluations are discussed in detail.

Chemical Structure and Properties

The compound has the following chemical formula: C₁₉H₂₁N₃O₂S. Its structure features a piperidine moiety linked to an isoindole framework, which is known for various biological activities.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit varying degrees of antibacterial properties. A study synthesized a series of piperidine derivatives and assessed their antibacterial activity against several strains. The results showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, with some compounds achieving IC₅₀ values significantly lower than standard drugs .

CompoundBacterial StrainIC₅₀ (µM)
7lSalmonella typhi2.14
7mBacillus subtilis0.63
7nOther strains tested2.17
ThioureaReference standard21.25

Enzyme Inhibition

The compound has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor, which is significant in treating neurodegenerative diseases like Alzheimer's. Inhibitory assays demonstrated that certain derivatives exhibited strong AChE inhibition with IC₅₀ values comparable to established inhibitors .

Acetylcholinesterase Inhibition Assay:

The method involved mixing the test compound with AChE and measuring absorbance changes at 405 nm after incubation. Eserine was used as a positive control.

Urease Inhibition

Urease inhibitors are crucial in managing conditions like urinary tract infections and kidney stones. Compounds derived from similar piperidine structures displayed noteworthy urease inhibition, indicating potential therapeutic applications .

Structure-Activity Relationship (SAR)

The pharmacological activities of the compound can be attributed to its structural components:

  • Piperidine Moiety : Known for analgesic and anti-inflammatory effects.
  • Sulfonamide Group : Associated with antibacterial action and enzyme inhibition.
  • Isoindole Framework : Contributes to various bioactivities, including anticancer properties.

Case Studies

Several studies have investigated the biological activities of related compounds:

  • Anticancer Activity : Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation, particularly in breast and colorectal cancer cell lines .
    Cancer Cell LineIC₅₀ (µM)
    Breast Cancer7.9
    Colorectal Cancer92
  • Neuropsychiatric Disorders : The compound's potential as a neuroleptic drug was evaluated through receptor binding assays, showing significant affinity for serotoninergic and dopaminergic receptors, suggesting implications for treating conditions like schizophrenia .

Properties

IUPAC Name

2-(4-piperidin-1-ylsulfonylphenyl)-3H-isoindol-1-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S/c20-19-18-7-3-2-6-15(18)14-22(19)16-8-10-17(11-9-16)25(23,24)21-12-4-1-5-13-21/h2-3,6-11,20H,1,4-5,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGYGBFLEIUIVID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N3CC4=CC=CC=C4C3=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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